molecular formula C11H12N2 B2736804 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile CAS No. 1781798-08-0

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Cat. No.: B2736804
CAS No.: 1781798-08-0
M. Wt: 172.231
InChI Key: RIPKZSCHFQWKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile” is a chemical compound with the CAS Number: 1781798-08-0 . It has a molecular weight of 172.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h3-4,8H,2,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis Methods

One of the primary applications of compounds similar to 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is in the synthesis of complex organic molecules. For instance, compounds like N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized via a one-pot reaction in basic ionic liquid with high yields, demonstrating the efficiency of using ionic liquids in organic synthesis (Wan et al., 2011). Furthermore, the creation of highly functionalized tetrahydroisoquinolines through a domino protocol illustrates the compound's utility in constructing new benzene rings, highlighting its role in expanding the toolbox for organic synthesis (Balamurugan et al., 2011).

Sensor Technology

In the realm of sensor technology, derivatives of tetrahydroquinoline have been designed as chemosensors for the selective recognition of Pd2+ ions, an application critical in environmental monitoring and the detection of heavy metals. Novel chemosensors based on 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile have shown selective identification of Pd2+ ions with low limits of detection, demonstrating the potential of tetrahydroquinoline derivatives in developing sensitive and selective sensors for metal ions (Shally et al., 2020).

Complex Molecule Synthesis

Tetrahydroquinoline derivatives also serve as starting materials for synthesizing complex molecules, such as alkaloids and pharmaceutical compounds. For example, the synthesis of lamellarin U and lamellarin G trimethyl ether from deprotonated α-aminonitrile highlights the utility of tetrahydroquinoline derivatives in alkaloid synthesis, offering a novel approach to constructing complex natural products (Liermann & Opatz, 2008).

Material Science and Optoelectronics

In material science and optoelectronics, hydroquinoline derivatives have been studied for their structural, electronic, optical, and charge transport properties. Compounds such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have been explored for their potential as efficient multifunctional materials, indicating the significance of tetrahydroquinoline derivatives in developing new materials with tailored optoelectronic properties (Irfan et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPKZSCHFQWKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.